molecular formula C14H14N6O2S B2469670 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide CAS No. 1251687-05-4

2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide

Cat. No.: B2469670
CAS No.: 1251687-05-4
M. Wt: 330.37
InChI Key: SFDNXUAWWPCTNP-UHFFFAOYSA-N
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Description

2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide is a useful research compound. Its molecular formula is C14H14N6O2S and its molecular weight is 330.37. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity and Molecular Docking Studies

A series of 3-benzyl-substituted-4(3H)-quinazolinones, structurally related to the specified compound, demonstrated significant in vitro antitumor activity. These compounds showed broad-spectrum antitumor effects, with potency 1.5–3.0-fold greater than the positive control 5-FU. Molecular docking studies revealed similarities in the binding modes to targets such as EGFR-TK and B-RAF kinase, suggesting mechanisms through inhibition of these kinases (Ibrahim A. Al-Suwaidan et al., 2016).

Antimalarial and Cytotoxic Agents

Novel derivatives of 2-[(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide were synthesized and evaluated for their antimalarial and anticancer activities. One particular derivative demonstrated promising potential, suggesting the versatility of these compounds in developing therapeutic agents (Hégira Ramírez et al., 2020).

Novel Derivatives Synthesis

Research on N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((3-aryl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamides demonstrated the synthesis of five new derivatives through a multi-step process, highlighting the chemical versatility and potential for further pharmacological exploration of such compounds (Tien-Cong Nguyen et al., 2022).

Synthesis of Hydrazones from Quinazolinone Moiety

Methyl α-[(4-oxoquinazolin-2-yl)thio]acetate was used as a precursor in the synthesis of new derivatives, illustrating the utility of the quinazolinone moiety in generating pharmacologically interesting compounds through a series of chemical transformations (Hiba Ameen AL-ALAAF et al., 2021).

Antimicrobial Effects of Novel Thiazole Derivatives

A study on novel thiazole derivatives, including 2-[(1/4-methylimidazol/triazol/tetrazol-2/3/5-yl)thio]-N-(4-substituted thiazol-2-yl) acetamide derivatives, revealed considerable antimicrobial effects against a range of pathogens, showcasing the potential of these compounds in addressing antimicrobial resistance (M. Y. Cankiliç & L. Yurttaş, 2017).

Properties

IUPAC Name

N-(4-methyl-2-oxo-1H-quinolin-7-yl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2S/c1-8-5-12(21)16-11-6-9(3-4-10(8)11)15-13(22)7-23-14-17-18-19-20(14)2/h3-6H,7H2,1-2H3,(H,15,22)(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFDNXUAWWPCTNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)CSC3=NN=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.